Succinyldisalicylic acid

Description

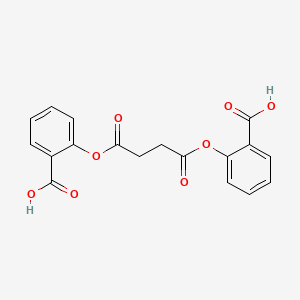

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREOBXYMXLETCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206488 | |

| Record name | Succinyldisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-19-8 | |

| Record name | Diaspirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyldisalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salisuccyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinyldisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-succinyldi(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Succinyldisalicylic Acid

Established Synthetic Routes for Succinyldisalicylic Acid Synthesis

The primary method for synthesizing this compound involves the formation of ester bonds, a fundamental reaction in organic chemistry.

Esterification Reactions for Diester Formation

This compound is synthesized through the esterification of two salicylic (B10762653) acid molecules with one molecule of succinyl chloride. This reaction creates a diester, linking the two aromatic rings via a succinate (B1194679) bridge. A common laboratory method involves dissolving salicylic acid and a catalyst, such as pyridine (B92270), in a suitable solvent like acetone (B3395972). Succinyl chloride, also dissolved in acetone, is then added to the solution. The reaction proceeds, often with refluxing, to form this compound.

Interactive Table: Optimized Synthesis Parameters

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Reactants | Salicylic acid, Succinyl chloride | Primary components for the diester formation | researchgate.net |

| Catalyst | Pyridine | Equivalent molar amount to salicylic acid is optimal | researchgate.net |

| Solvent | Acetone | Higher yield compared to methyl ethyl ketone | researchgate.net |

| Reaction Time | 15-30 minutes | Decreasing time can result in higher yield | researchgate.net |

| Addition Rate | Increased rate (e.g., 15 mL/min) | Higher addition rate can increase yield | researchgate.net |

| Solvent Volume | Minimized | Lowering solvent volume increases reactant concentration and yield | researchgate.net |

Purification and Isolation Techniques in Laboratory Synthesis

Following the synthesis reaction, a pure product must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts. Purification is crucial to ensure the quality and integrity of the final compound. For this compound, the product is typically a solid at room temperature. A common and effective method for purification is recrystallization. reachemchemicals.com

This technique involves dissolving the crude solid product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. reachemchemicals.comrochester.edu As the solution cools slowly, the pure this compound crystallizes out, leaving impurities behind in the solvent (mother liquor). The resulting white crystals can then be collected by filtration, for instance, using a Buchner funnel. scribd.com The purified solid is typically dried in an oven to remove any residual solvent. The melting point of the crystals can be measured to assess their purity; a sharp melting point in the range of 176-178 °C is indicative of a pure product. researchgate.net Other techniques like washing the crude product with water or a specific solvent can also be employed to remove certain impurities before the final purification step. scribd.com

Strategies for Chemical Modification and Analog Synthesis of this compound

Chemical modification of this compound is undertaken to create derivatives or analogs with tailored properties for specific applications.

Rational Design of this compound Derivatives

The rational design of prodrugs and derivatives is a key strategy in medicinal chemistry to enhance the properties of a parent drug molecule. nih.govmdpi.com This involves modifying the active compound to improve aspects like solubility, stability, or targeted delivery. nih.govslideshare.net In the case of this compound, which is a derivative of salicylic acid, its structure can be further modified to create new chemical entities.

One of the notable applications of rationally designed derivatives of this compound is in the field of hemoglobin-based oxygen carriers. Here, the molecule is used as a chemical cross-linking agent. The two carboxyl groups at either end of the molecule can be activated to react with amino groups on the surface of hemoglobin proteins. This creates a "diaspirin" cross-link, which stabilizes the hemoglobin tetramer. This modification is a deliberate design choice to prevent the dissociation of the hemoglobin molecule into smaller, toxic subunits when used as a blood substitute. mdpi.com Further modifications can involve polymerizing these cross-linked hemoglobin units to extend their circulation half-life. mdpi.com This demonstrates a clear example of rational design, where the bifunctional nature of a this compound derivative is exploited to achieve a specific biomedical purpose.

Functionalization Approaches at Carboxyl and Ester Linkage Sites

The structure of this compound offers two primary sites for chemical functionalization: the terminal carboxylic acid groups and the internal ester linkages.

The two carboxylic acid groups (-COOH) are the most reactive sites for further derivatization. These acidic functional groups can undergo a variety of reactions common to carboxylic acids. For example, they can be converted to:

Amides: By reacting with amines, often in the presence of a coupling agent, to form amide bonds. This is a common strategy in drug design to alter solubility and binding characteristics. acs.org

Other Esters: Through esterification with different alcohols, which can change the molecule's lipophilicity and pharmacokinetic properties. mdpi.com

Acid Halides: By reacting with reagents like thionyl chloride (SOCl₂), which converts the carboxylic acids into highly reactive acid chlorides. These intermediates can then be easily converted into a wide range of other derivatives. mnstate.edu

The two ester linkages within the molecule are susceptible to hydrolysis, which would break the molecule down into succinic acid and two molecules of salicylic acid. This reaction can occur under either acidic or basic conditions. ias.ac.inamelica.orgias.ac.in While often seen as a degradation pathway, this reactivity can be exploited in prodrug design, where the active drug (salicylic acid) is released upon hydrolysis in the body. The rate of this hydrolysis can be influenced by the chemical environment. ias.ac.inacs.org

Novel Synthetic Approaches and Green Chemistry Considerations for this compound Production

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to design processes that are more environmentally benign, efficient, and sustainable. researchgate.netnih.gov These principles can be applied to the production of this compound.

A key consideration in green chemistry is the choice of solvents and reagents. acs.org Traditional organic syntheses have often used hazardous solvents like benzene (B151609) and dimethylaniline. A greener approach to synthesizing this compound has been developed that replaces these toxic substances with acetone and pyridine. researchgate.net While pyridine still presents hazards, the elimination of a known carcinogen like benzene is a significant improvement.

Other green chemistry principles applicable to this synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all materials used in the process into the final product. The esterification of salicylic acid with succinyl chloride is reasonably atom-economical, but the formation of hydrochloride as a byproduct detracts from a perfect score.

Use of Catalysis: Employing catalysts in small amounts, rather than stoichiometric reagents, can reduce waste. bdu.ac.in The use of pyridine as a catalyst is an example, and research into more efficient and recyclable solid acid catalysts for similar esterification reactions is an active area. researchgate.net

Use of Renewable Feedstocks: While salicylic acid is often derived from petroleum feedstocks, there is growing interest in producing platform chemicals like succinic acid from the fermentation of renewable biomass. mdpi.com Utilizing bio-based succinic acid for the synthesis would significantly improve the green credentials of this compound production. google.com

Future research may focus on developing solvent-free reaction conditions or utilizing biocatalysts (enzymes) to perform the esterification, which would represent a further leap in sustainable production. garph.co.uk

Enzymatic or Biocatalytic Synthesis Pathways

The application of enzymes, particularly lipases, as biocatalysts for ester synthesis offers significant advantages over conventional chemical methods, including high selectivity, mild reaction conditions, and reduced byproduct formation. researchgate.netresearchgate.net While specific literature detailing the direct enzymatic synthesis of this compound is limited, it is possible to propose potential biocatalytic routes based on established enzymatic reactions with similar substrates. chemfont.ca

Lipases (EC 3.1.1.3) are known to catalyze esterification and transesterification reactions in non-aqueous or low-water environments. researchgate.netaminer.cn The synthesis of this compound would involve the formation of two ester bonds between the carboxylic acid groups of succinic acid (or its activated form, like succinic anhydride) and the phenolic hydroxyl groups of two salicylic acid molecules. Dicarboxylic acids and their anhydrides have been successfully employed as acylating agents in lipase-catalyzed reactions. beilstein-journals.orgbeilstein-journals.orgd-nb.info

A plausible enzymatic pathway could utilize an immobilized lipase (B570770), such as the widely used Lipase B from Candida antarctica (CALB), to catalyze the reaction. researchgate.netaminer.cn The reaction could proceed via the esterification of salicylic acid with succinic anhydride (B1165640). However, it is noted that some lipases, including CalB, may exhibit low specificity towards salicylic acid, which could necessitate protein engineering to enhance catalytic efficiency. inrs.ca Another approach is the transesterification using a dialkyl succinate (e.g., dimethyl succinate) and salicylic acid.

Below is a table outlining a hypothetical comparison of potential biocatalysts for this synthesis, based on findings from related esterification reactions.

| Biocatalyst | Substrates | Solvent System | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CALB / Novozym 435) | Salicylic Acid + Succinic Anhydride | tert-Amyl alcohol or Acetonitrile (B52724) | High stability and broad substrate acceptance. researchgate.net Proven efficacy with dicarboxylic acid derivatives. d-nb.info | Low specificity for salicylic acid may require enzyme engineering. inrs.ca |

| Immobilized Aspergillus oryzae Lipase | Salicylic Acid + Divinyl Succinate | Cyclohexane | High activity in continuous flow systems. rsc.org Use of activated ester can drive reaction to completion. | Synthesis of activated divinyl succinate adds a preliminary step. |

| Whole-cell biocatalyst (e.g., recombinant E. coli) | Biosynthesized Salicylic Acid + Succinic Acid | Aqueous/Biphasic System | Potential for a one-pot process from simpler precursors. nih.gov | Complex process optimization; product extraction from aqueous phase. |

The development of such enzymatic routes aligns with the principles of green chemistry by operating under milder conditions and potentially reducing waste. researchgate.netrsc.org

Sustainable Synthetic Methodologies

Conventional synthesis of this compound often relies on methods that employ hazardous reagents and solvents. For instance, a documented route involves the esterification of salicylic acid with succinyl chloride. thaiscience.info The preparation of succinyl chloride itself typically requires the use of toxic chemicals like thionyl chloride. thaiscience.info Solvents such as benzene and acetone have also been used in these processes. thaiscience.info

Sustainable synthetic methodologies aim to replace these hazardous components with greener alternatives, improve energy efficiency, and simplify purification processes. nih.gov For the synthesis of this compound, several green chemistry principles can be applied.

Catalyst Selection: Instead of soluble acid catalysts that are difficult to remove from the reaction mixture, solid acid catalysts can be employed. Heterogeneous catalysts like metal-exchanged montmorillonite (B579905) clays (B1170129) or sulfated zirconia have been shown to be effective in esterification reactions involving succinic anhydride and phenolic compounds. core.ac.ukresearchgate.net These catalysts can be easily recovered by filtration and potentially reused, minimizing waste.

Solvent Choice: The replacement of hazardous solvents is a key goal of green chemistry. Chlorinated solvents and volatile organic compounds like benzene can be substituted with greener alternatives such as acetonitrile, which has been successfully used in esterification reactions like the Steglich esterification. nih.gov Solvent-free reaction conditions, where one of the reactants acts as the solvent, are another attractive option for synthesizing dicarboxylic esters.

Process Intensification: The use of continuous flow reactors offers advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher productivity. rsc.org A continuous flow process for this compound synthesis could involve passing the reactants through a packed-bed reactor containing an immobilized enzyme or a solid acid catalyst.

The following table compares a conventional synthesis route with a proposed sustainable methodology.

| Parameter | Conventional Method thaiscience.info | Proposed Sustainable Methodology |

|---|---|---|

| Acylating Agent | Succinyl chloride (prepared from succinic anhydride and thionyl chloride) | Succinic anhydride (direct use) |

| Catalyst | Pyridine (acts as base and catalyst) | Reusable solid acid (e.g., Al³⁺-montmorillonite) core.ac.uk or immobilized lipase (e.g., CALB) |

| Solvent | Acetone, Benzene | Greener solvent (e.g., Acetonitrile) nih.gov or solvent-free |

| Reaction Conditions | Reflux, potentially harsh conditions | Milder temperatures, potential for continuous flow processing rsc.org |

| Work-up/Purification | Liquid-liquid extraction, removal of soluble catalyst | Simple filtration to recover catalyst, reduced purification steps |

| Green Chemistry Alignment | Generates hazardous waste, uses toxic reagents | Higher atom economy, use of safer chemicals, waste prevention rsc.org |

By adopting these sustainable practices, the synthesis of this compound can become more environmentally friendly, safer, and more efficient.

Molecular and Biochemical Mechanisms of Action of Succinyldisalicylic Acid

Investigations into Enzyme Inhibition Kinetics and Mechanisms

The ability of a molecule to inhibit specific enzymes is a cornerstone of pharmacological research. Enzyme inhibitors can be categorized based on their mechanism of action, such as competitive, noncompetitive, or uncompetitive inhibition, which can be determined through kinetic studies. sci-hub.se These studies are crucial for characterizing the interaction between an inhibitor and an enzyme. researchgate.net Succinyldisalicylic acid has been evaluated for its inhibitory effects against enzymes involved in carbohydrate and lipid metabolism.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.govfrontiersin.org Inhibitors such as acarbose, miglitol, and voglibose (B1684032) are used clinically for this purpose. nih.govfrontiersin.org

Research involving lichen extracts containing a variety of bioactive compounds, including this compound, demonstrated notable inhibitory activity against these enzymes. researchgate.net The studies found that the extracts were generally more effective at inhibiting α-glucosidase compared to α-amylase. researchgate.net This differential inhibition suggests a degree of selectivity in the action of the constituent compounds. The inhibitory mechanism often involves binding to key amino acid residues within the enzyme's active site, such as ASP215, GLU277, and HIS351 in α-glucosidase, thereby blocking substrate access. nih.gov

Pancreatic lipase (B570770) is the primary enzyme responsible for hydrolyzing dietary triglycerides in the small intestine. Its inhibition can reduce fat absorption. Similarly, lysosomal acid lipase (LAL) is a crucial enzyme within cellular lysosomes, where it breaks down cholesteryl esters and triglycerides. patsnap.comnih.gov A deficiency in LAL leads to the accumulation of these lipids in various tissues. mhmedical.comunimi.it

In vitro studies on extracts containing this compound have shown inhibitory potential against pancreatic lipase. researchgate.net This suggests that the compound may interfere with lipid metabolism by modulating the activity of this key digestive enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgfip.org This method is widely used to understand the structural basis of enzyme-ligand interactions, calculating binding affinities (expressed in kcal/mol) and identifying key interactions like hydrogen bonds. plos.orgfrontiersin.org

In silico analyses have been performed on compounds identified in bioactive lichen extracts, including this compound. researchgate.net These studies revealed that compounds within these extracts, such as this compound, showed very strong intermolecular interactions with the active sites of both α-glucosidase and α-amylase. researchgate.net Such computational predictions help to explain the observed inhibitory activity at a molecular level, suggesting a stable and energetically favorable binding within the catalytic pocket of these enzymes. researchgate.net

Modulation of Lipase Activity (e.g., Pancreatic Lipase)

Characterization of Antioxidant Activity and Reactive Species Scavenging

Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are produced as byproducts of normal metabolism. nih.gov An imbalance favoring ROS leads to oxidative stress, which is implicated in various pathologies. ompj.org Antioxidant defense systems include enzymatic and non-enzymatic components that neutralize ROS. nih.govmdpi.com

Several in vitro assays are used to evaluate the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.comnih.gov

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. mdpi.come3s-conferences.org

FRAP Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. e3s-conferences.orgmdpi.com

ORAC Assay: The ORAC method measures the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals. mdpi.commdpi.com

Studies on lichen extracts containing this compound have utilized these assays (DPPH, FRAP, and ORAC) and revealed that the extracts possess substantial antioxidant activity. researchgate.net This activity is often correlated with the total phenolic content of the extracts. researchgate.netresearchgate.net

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle of Action | Measurement |

|---|---|---|

| DPPH | Measures radical scavenging capacity via hydrogen or electron donation. mdpi.come3s-conferences.org | Decrease in absorbance of the DPPH radical. e3s-conferences.org |

| FRAP | Measures the reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) form. mdpi.com | Formation of a colored ferrous complex. mdpi.com |

| ORAC | Measures the scavenging of peroxyl radicals, protecting a fluorescent probe. mdpi.com | Preservation of fluorescence over time. mdpi.com |

The antioxidant activity of a compound within a biological system can occur through several mechanisms. These include the direct scavenging of ROS, the inhibition of enzymes that generate ROS, and the chelation of transition metals that catalyze ROS formation. researchgate.net Phenolic compounds, a class to which this compound belongs, are known for their antioxidant capabilities.

In cellular models, succinic acid, a related dicarboxylic acid, has been shown to enhance the biosynthesis of antioxidants by improving energy metabolism. nih.gov While this is not a direct study of this compound, it points to potential cellular pathways that related structures can influence. The antioxidant mechanisms of phenolic compounds often involve upregulating the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively. nih.govompj.org

In Vitro Antioxidant Assays (e.g., DPPH, FRAP, ORAC)

Analysis of Protein Interaction Profiles

This compound has been investigated for its role in the chemical modification of hemoglobin, specifically in the context of creating blood substitutes. The core concept involves cross-linking hemoglobin molecules to form larger, polymerized structures. nih.govnih.gov This process is intended to produce a cell-free hemoglobin solution that can function as an oxygen carrier with an extended half-life in circulation compared to unmodified hemoglobin. nih.gov

The cross-linking of hemoglobin with diaspirin derivatives, a category to which this compound belongs, aims to stabilize the hemoglobin tetramer. nih.gov Following this initial cross-linking, a polymerization step, often using agents like glutaraldehyde, can be employed to create even larger polyhemoglobin molecules. nih.gov One such product, glutaraldehyde-polymerized diaspirin cross-linked hemoglobin (GP-DCLHb), was developed to have a longer vascular retention time. nih.gov Studies have shown that polymerization can alter the physiological effects of the cross-linked hemoglobin; for instance, it is believed that increasing the size of diaspirin cross-linked hemoglobin could reduce its hypertensive effects by limiting its diffusion into the interstitial space where it might interfere with nitric oxide signaling. nih.gov The process of creating hemoglobin raffimer, another hemoglobin-based oxygen carrier, includes a cross-linking and polymerization step that can utilize this compound. researchgate.net

Table 1: Research Findings on Modified Hemoglobins

| Modified Hemoglobin Type | Modifying Agents Mentioned | Key Research Findings/Properties | Citations |

|---|---|---|---|

| Diaspirin Cross-Linked Hemoglobin (DCLHb) | Diaspirin derivatives (e.g., this compound) | Can induce a marked and prolonged increase in mean arterial blood pressure. | nih.govnih.gov |

| Glutaraldehyde-Polymerized DCLHb (GP-DCLHb) | Diaspirin derivatives, Glutaraldehyde | Offers reduced renal clearance and an extended circulatory half-life compared to DCLHb. Well-tolerated physiologically in some animal models. | nih.gov |

| Polymerized Cross-linked Hemoglobin (poly α-DBBF) | bis(3,5-dibromosalicyl)fumarate, polymerization agents | Produced only a moderate increase in mean arterial pressure compared to non-polymerized versions in rat models. | nih.gov |

| Hemoglobin Raffimer | This compound, O-raffinose, Glutaraldehyde | Developed as a hemoglobin-based oxygen carrier through cross-linking and polymerization. | researchgate.net |

Beyond its specific use in cross-linking hemoglobin, the interaction of this compound with other proteins is governed by general principles of drug-protein binding. When a drug enters the bloodstream, it can exist in a bound or unbound state, with the unbound fraction being pharmacologically active. wikipedia.org The binding is typically reversible, involving forces such as hydrophobic interactions, hydrogen bonds, and electrostatic interactions. ijpsjournal.com

As an analogue of aspirin (B1665792), this compound is an acidic compound. nih.gov Acidic and neutral drugs primarily bind to human serum albumin (HSA), the most abundant protein in blood plasma. wikipedia.org If albumin sites become saturated, binding to lipoproteins may occur. wikipedia.org Basic drugs, in contrast, tend to bind to alpha-1-acid glycoprotein (B1211001) (AGP). wikipedia.org The extent of this binding influences a compound's distribution, metabolism, and excretion. wikipedia.orgijpsjournal.com Interactions can also occur where one drug displaces another from its protein binding site, potentially increasing the concentration of the active, unbound form of the displaced drug. wikipedia.org While specific studies detailing the binding profile of this compound to plasma proteins like albumin or AGP are not extensively detailed in the available literature, its chemical nature suggests it would participate in such interactions, characteristic of other non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com

Hemoglobin Cross-linking and Polymerization Studies

Modulation of Cellular Pathways in In Vitro Models

This compound, also referred to as diaspirin (DiA), has demonstrated anti-proliferative activity against cancer cells in vitro. nih.gov In studies using colorectal cancer cell lines, this compound was found to inhibit cell proliferation at significantly lower doses than aspirin. nih.gov This suggests a greater potency in controlling cancer cell growth.

Research comparing aspirin with its analogues, this compound (DiA) and fumaryl (B14642384) diaspirin (F-DiA), showed that both analogues were more effective at inhibiting growth and inducing apoptosis in colorectal cancer cells. nih.gov The activity of F-DiA was noted to be more rapid and significant than that of DiA. nih.gov The growth of MCF-7 breast cancer cells, a commonly studied cell line, is known to be inhibited by various compounds, including tumor necrosis factor alpha (TNF-alpha) and certain fatty acids. wikipedia.org The anti-proliferative mechanism of aspirin analogues like this compound involves the modulation of key cellular proteins, such as a reduction in the levels of cyclin D1, which is crucial for cell cycle progression. nih.gov

Structure Activity Relationship Sar Studies of Succinyldisalicylic Acid and Its Analogs

Methodologies for SAR Elucidation: A Theoretic Framework

The elucidation of structure-activity relationships is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. This is typically achieved through a combination of synthetic chemistry and biological testing, complemented by computational modeling.

Systematic Series Synthesis and Biological Evaluation

A standard approach to SAR involves the systematic synthesis of a series of compounds related to a lead structure, followed by the evaluation of their biological activity. nih.gov This allows researchers to identify which structural features are crucial for the desired pharmacological effect. For instance, studies on various salicylic (B10762653) acid derivatives have demonstrated how modifications to the core structure can significantly impact their anti-inflammatory or other biological activities. orientjchem.orguobasrah.edu.iqdovepress.comnih.gov However, specific studies detailing the synthesis of a series of succinyldisalicylic acid analogs and the subsequent evaluation of their biological activities are not found in the reviewed literature.

Computational and In Silico Approaches to SAR (e.g., QSAR, Molecular Modeling)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are powerful tools for predicting the biological activity of novel compounds and understanding their interaction with biological targets at a molecular level. uestc.edu.cnnih.govschrodinger.comscialert.net QSAR models establish a mathematical relationship between the chemical structure and biological activity, while molecular modeling provides three-dimensional insights into ligand-receptor interactions. nih.govredalyc.orgnih.gov

These in silico approaches are widely applied in the study of various compound classes, including derivatives of salicylic acid, to guide the design of new analogs with improved properties. fip.orgmdpi.com For example, molecular docking studies have been used to rationalize the inhibitory potency of salicylic acid analogs against enzymes like cyclooxygenase. nih.gov Despite the potential of these methods, no specific QSAR or molecular modeling studies focused on this compound were identified in the available literature.

Influence of Structural Modifications on Biological Activity: Inferences from Related Compounds

While direct evidence for this compound is wanting, the influence of certain structural modifications can be inferred from research on related salicylate (B1505791) compounds.

Impact of Carboxyl and Ester Group Alterations

The carboxylic acid and ester functional groups are critical determinants of the pharmacokinetic and pharmacodynamic properties of many drugs. In salicylic acid derivatives, the carboxylic acid group is often essential for activity, while its conversion to an ester can modulate properties like lipophilicity and duration of action. nih.govtandfonline.com Studies on other compounds have shown that modifying or masking the carboxylic acid group can lead to prodrugs with altered absorption, distribution, metabolism, and excretion (ADME) profiles. uobasrah.edu.iq The impact of altering the two carboxylic acid groups and the central succinyl ester in this compound on its biological activity remains an unexplored area of research.

Stereochemical Considerations and Chiral Influences

Stereochemistry plays a crucial role in the biological activity of drugs, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and receptors. tru.cawikipedia.orgnih.govyoutube.com this compound itself is an achiral molecule. However, the introduction of chiral centers into its analogs, for instance by modifying the succinic acid linker or the salicylic acid moieties, would necessitate a thorough investigation of the stereochemical influences on activity. Research on succinic acid derivatives as enzyme inhibitors has highlighted the importance of stereochemistry for their potency and structure-activity relationships. nih.gov For this compound analogs, such stereochemical investigations would be vital for identifying the most active and safe stereoisomer.

Pharmacophore Modeling and Ligand Design Principles: A Path Forward

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.govdovepress.complos.orgugm.ac.id A pharmacophore model can be used to screen large compound libraries virtually to identify novel scaffolds that could possess the desired activity.

For this compound, the development of a pharmacophore model would require a set of active analogs with known biological data. In the absence of such data, a structure-based approach could theoretically be employed if a relevant biological target were identified and its three-dimensional structure known. This would involve analyzing the interactions between the target and a known ligand to define the key features for binding. The principles of ligand design, which focus on optimizing molecular interactions with a target to maximize affinity and selectivity, would then be applied to design novel this compound analogs with enhanced therapeutic potential. dovepress.com

Identification of Key Structural Features for Desired Activity

Research into the SAR of this compound and its analogs has identified several structural components that are crucial for their biological effects, most notably their anti-inflammatory and anticancer activities.

The fundamental scaffold of this compound, which consists of two salicylic acid molecules linked by a succinyl group, is a key determinant of its activity. researchgate.net The presence of the two salicylic acid moieties is thought to be essential for the molecule's ability to interact with biological targets. The carboxyl groups on the salicylic acid rings are also considered important for activity, likely due to their ability to form hydrogen bonds and interact with amino acid residues in target proteins. mdpi.com

The nature of the linker connecting the two salicylic acid units has been shown to be a critical factor in modulating the activity of these compounds. In this compound, the succinyl linker provides a degree of flexibility to the molecule, allowing it to adopt different conformations and potentially interact with multiple binding sites on a target protein. Studies comparing this compound to analogs with different linkers, such as fumaryl (B14642384) diaspirin, have revealed that the geometry and electronic properties of the linker can significantly influence the compound's biological profile. For instance, fumaryl diaspirin has been shown to exhibit more potent anticancer activity than this compound in certain cancer cell lines, suggesting that the rigid and planar nature of the fumaroyl linker may be advantageous for this particular activity. spandidos-publications.com

Modifications to the salicylic acid rings themselves have also been explored to understand their impact on activity. The position and nature of substituents on the aromatic rings can affect the molecule's lipophilicity, electronic distribution, and steric properties, all of which can influence its interaction with biological targets. While comprehensive SAR studies on a wide range of substituted this compound analogs are limited in the publicly available literature, the principles of medicinal chemistry suggest that strategic modifications to the rings could lead to the development of more potent and selective compounds. mdpi.com

The anticancer activity of this compound and its analogs has been a particular focus of SAR studies. Research has shown that these compounds can repress NF-κB signaling, a key pathway involved in cancer cell proliferation and survival. spandidos-publications.com The ability to perturb the epidermal growth factor receptor (EGFR) pathway is another mechanism through which these compounds may exert their anticancer effects. nih.gov The enhanced potency of diaspirin compounds compared to aspirin (B1665792) in inducing apoptosis in colorectal cancer cells underscores the importance of the dimeric structure. spandidos-publications.comajol.info

Table 1: Comparative in vitro activity of this compound and related compounds.

| Compound Name | Chemical Structure | Target/Activity | Key Findings | Reference(s) |

| This compound | C18H14O8 | Anticancer (Colorectal) | More cytotoxic than aspirin; represses NF-κB signaling. | researchgate.netspandidos-publications.com |

| Fumaryl diaspirin | C18H12O8 | Anticancer (Colorectal) | More potent than this compound in inducing apoptosis. | spandidos-publications.com |

| Aspirin | C9H8O4 | Anticancer (Colorectal) | Less potent than diaspirin compounds in inducing apoptosis. | spandidos-publications.comajol.info |

Design of Novel this compound-Inspired Scaffolds

The insights gained from SAR studies of this compound have paved the way for the rational design of novel molecular scaffolds with improved therapeutic properties. The goal of this research is to develop new compounds that retain the beneficial activities of this compound while exhibiting enhanced potency, selectivity, and pharmacokinetic profiles.

One approach to designing novel scaffolds is to modify the linker between the two salicylic acid rings. By exploring a variety of linkers with different lengths, rigidities, and electronic properties, it may be possible to optimize the compound's interaction with its biological target. For example, replacing the succinyl linker with other dicarboxylic acids or incorporating heteroatoms into the linker could lead to compounds with altered binding affinities and selectivities. researchgate.net

Another strategy involves the modification of the salicylic acid rings themselves. This can include the introduction of various substituents at different positions on the rings to modulate the compound's physicochemical properties. For instance, adding electron-withdrawing or electron-donating groups could alter the acidity of the carboxylic acid groups and influence the molecule's ability to interact with target proteins. mdpi.com The synthesis of bioisosteres, where the carboxylic acid groups are replaced with other functional groups that have similar steric and electronic properties, is another avenue for scaffold diversification.

The development of hybrid molecules that combine the this compound scaffold with other pharmacophores is also a promising approach. By incorporating structural motifs from other known active compounds, it may be possible to create novel scaffolds with dual or synergistic activities. For example, conjugating the this compound scaffold to a molecule known to target a specific enzyme or receptor could lead to the development of highly selective and potent therapeutic agents. nih.gov

Computational methods, such as molecular docking and pharmacophore modeling, are valuable tools in the design of novel this compound-inspired scaffolds. These techniques can be used to predict how different structural modifications will affect a compound's binding to its target protein, allowing for the in-silico screening of large libraries of virtual compounds before they are synthesized and tested in the laboratory. ijpsjournal.com This approach can help to streamline the drug discovery process and increase the likelihood of identifying promising new therapeutic candidates.

While the design of novel scaffolds inspired by this compound is an active area of research, further studies are needed to fully explore the potential of this chemical class. The continued investigation of the SAR of these compounds, coupled with the use of modern drug design techniques, holds promise for the development of new and effective treatments for a range of diseases.

Pre Clinical Pharmacological Investigations of Succinyldisalicylic Acid

In Vitro Cellular Model Studies

In vitro studies provide a foundational understanding of a compound's effects at the cellular level. For Succinyldisalicylic acid, these investigations have primarily been in the context of its application in DCLHb.

One study investigated the effects of DCLHb in the presence of reactive oxygen species on endothelial cells. It was found that the redox cycling of DCLHb, driven by a low, steady flux of hydrogen peroxide, led to significant cellular changes in bovine aortic endothelial cells. The cells exhibited rounding, swelling, and detachment, and were found to accumulate in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death). ashpublications.org This suggests that under conditions of oxidative stress, DCLHb can be cytotoxic to endothelial cells.

Conversely, another study using an in vivo model in hamsters reported that DCLHb did not increase the interaction between leukocytes and the endothelium or enhance endothelial permeability in the microcirculation of striated skin muscle, suggesting a lack of inflammatory response or direct cytotoxicity in that specific context. nih.gov

A study also showed that DCLHb mixed with human whole blood in vitro did not interfere with the accurate interpretation of immunohematologic profiles, including blood grouping, antibody screening, and crossmatching. nih.gov The red color of DCLHb did not obscure the visual reading for agglutination. nih.gov

Table 1: Summary of In Vitro Cellular Effects of Diaspirin Cross-Linked Hemoglobin (DCLHb)

| Cell Type/System | Experimental Condition | Observed Effect | Reference |

| Bovine Aortic Endothelial Cells | Incubation with DCLHb and hydrogen peroxide | Cell rounding, swelling, detachment, G2/M phase arrest, apoptosis | ashpublications.org |

| Human Whole Blood | In vitro mixing | No interference with immunohematologic profiling | nih.gov |

There is a notable lack of specific research data in publicly accessible literature detailing the direct effects of this compound or DCLHb on the modulation of gene and protein expression in various cell lines. Standard techniques for such analyses, like high-throughput gene expression screening and western blotting, have been developed and are widely used in pharmacology. nibsc.orgbio-rad.comlicorbio.comwikipedia.orggenewiz.com However, the application of these methods to specifically investigate the transcriptional and translational changes induced by this compound or DCLHb has not been extensively reported. The process of succinylation itself, as a post-translational modification, is known to play a role in regulating gene expression by affecting chromatin structure. nih.govnih.gov

The most well-documented intracellular signaling pathway affected by DCLHb is related to its interaction with nitric oxide (NO). nih.gov Nitric oxide is a critical signaling molecule involved in vasodilation (the widening of blood vessels). DCLHb, being a free hemoglobin molecule, can scavenge NO from the endothelium, thereby inhibiting its vasodilatory effect. researchgate.netnih.gov This NO scavenging is considered the primary mechanism behind the hypertensive (blood pressure-increasing) effects observed in preclinical and clinical studies of DCLHb. researchgate.netnih.gov

An in vivo study in the Australian Brush-tailed possum demonstrated that the effects of DCLHb on duodenal motility and trans-sphincteric flow are predominantly mediated by this NO scavenging mechanism. researchgate.netnih.gov Furthermore, the induction of apoptosis in endothelial cells by DCLHb under oxidative stress, as mentioned previously, implies the activation of complex intracellular signaling cascades that lead to programmed cell death. ashpublications.org

The process of succinylation can also modulate the activity of various enzymes and transcription factors, thereby influencing metabolic and signaling pathways. frontiersin.orgnih.gov However, specific analyses of the intracellular signaling pathways directly modulated by the succinylation process involving this compound in the formation of DCLHb are not detailed in the available literature.

Analysis of Gene and Protein Expression Modulation in Response to this compound

In Vivo Animal Model Studies for Mechanistic and Exploratory Purposes

In vivo studies in animal models have been crucial in characterizing the pharmacokinetic and pharmacodynamic properties of DCLHb.

The pharmacokinetic profile of DCLHb has been evaluated in several preclinical species, primarily in rats. These studies have shown that the cross-linking of hemoglobin with this compound results in a molecule with a longer plasma half-life compared to unmodified hemoglobin.

In rats, the elimination half-life of DCLHb has been reported to be approximately 5.43 hours in healthy animals. cambridge.org The volume of distribution was found to be consistent with its retention within the plasma volume. cambridge.org Pathological states can influence the pharmacokinetics of DCLHb. For instance, in a rat model of sepsis, the elimination half-life was significantly shorter (4.2 hours) compared to non-septic rats. cambridge.orgnih.gov In a rat model of hepatic cirrhosis, there was a trend towards a longer elimination half-life (4.7 hours) compared to control animals (3.8 hours), although this difference was not statistically significant. physiology.org

Table 2: Pharmacokinetic Parameters of Diaspirin Cross-Linked Hemoglobin (DCLHb) in Rats

| Animal Model | Elimination Half-life (t½) | Systemic Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Healthy Rats | 5.43 ± 0.9 hours | Not specified | Not specified | cambridge.org |

| Septic Rats | 4.2 ± 0.7 hours | Not specified | Not significantly different from non-septic rats | cambridge.orgnih.gov |

| Rats with Hepatic Cirrhosis | 4.7 ± 2.2 hours | 2.2 ± 0.7 mL/h | Not specified | physiology.org |

| Control Rats (for cirrhosis study) | 3.8 ± 0.8 hours | 3.6 ± 1.7 mL/h | Not specified | physiology.org |

Data is presented as mean ± standard deviation where available.

Pharmacodynamic biomarkers are molecular indicators of a drug's effect on its target. For DCLHb, several such markers have been identified in animal models, primarily related to its hemodynamic effects.

The most consistently reported pharmacodynamic effect of DCLHb is a dose-dependent increase in mean arterial pressure (vasopressor effect). physiology.orgoup.com This hypertensive effect is considered a key biomarker of its biological activity and is attributed to the scavenging of nitric oxide. nih.govoup.com

Other observed pharmacodynamic effects in animal models include:

Changes in Regional Blood Flow: Infusion of DCLHb in anesthetized rats led to increased blood flow to the heart, gastrointestinal tract, mesentery, pancreas, and skin, while decreasing flow to the musculoskeletal system and liver. karger.com

Cardiovascular Parameters: In a canine model of endotoxic shock, DCLHb infusion resulted in an increase in both systemic and pulmonary vascular resistance. physiology.org In swine, DCLHb induced pulmonary hypertension. researchgate.net

Microcirculation: In hamsters, DCLHb caused a transient constriction of arterioles but also increased venular red blood cell velocity without inducing enhanced leukocyte-endothelium interaction. nih.gov

Biochemical Markers: A phase I human study, which can provide insights into potential biomarkers for animal studies, observed a dose-related increase in lactic dehydrogenase (LDH)-5 isoenzyme concentrations and, at higher doses, an increase in total serum creatine (B1669601) kinase concentrations. karger.com

Table 3: Summary of Identified Pharmacodynamic Biomarkers for DCLHb in Animal Models

| Biomarker Category | Specific Biomarker | Observed Effect | Animal Model | Reference |

| Hemodynamics | Mean Arterial Pressure | Increase (pressor effect) | Rats, Dogs, Swine | nih.govphysiology.orgoup.comresearchgate.net |

| Systemic Vascular Resistance | Increase | Dogs | physiology.org | |

| Pulmonary Vascular Resistance | Increase | Dogs, Swine | physiology.orgresearchgate.net | |

| Regional Perfusion | Regional Blood Flow | Redistribution of flow | Rats | karger.com |

| Microcirculation | Arteriolar Diameter | Transient constriction | Hamsters | nih.gov |

| Venular Red Blood Cell Velocity | Increase | Hamsters | nih.gov |

Evaluation of Biological Activity in Disease-Relevant Animal Models (e.g., models of oxidative stress, metabolic dysfunction, or specific cellular disruptions)

A thorough review of published scientific studies yielded no data on the evaluation of this compound in animal models of oxidative stress, metabolic dysfunction, or specific cellular disruptions. While in-vitro studies suggest potential antioxidant properties, these findings have not been substantiated by in-vivo research in relevant disease models. mdpi.com Consequently, there are no detailed research findings or data tables to present for this section.

Advanced Analytical Methodologies in Succinyldisalicylic Acid Research

Chromatographic Techniques for Characterization and Quantification

Chromatography is an indispensable tool in the separation, identification, and quantification of chemical compounds from complex mixtures. For a molecule like succinyldisalicylic acid, which is composed of succinic acid and two salicylic (B10762653) acid units, various chromatographic approaches can be employed.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile organic compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: HPLC methods are frequently used for the analysis of related compounds such as salicylic acid and other organic acids. nih.govdntb.gov.ua A common approach for these types of molecules is reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, often consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govlcms.cz For acidic compounds, the pH of the mobile phase is a critical parameter, and it is often acidified with agents like phosphoric acid or formic acid to ensure the analytes are in their non-ionized form, which enhances retention on the nonpolar stationary phase. nih.govchromatographyonline.com

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher operating pressures, leading to significantly faster analysis times, improved resolution, and increased sensitivity. lcms.czresearchgate.net UPLC methods have been successfully developed for the rapid and sensitive determination of salicylic acid and its metabolites in various samples. nih.gov Given the structural similarity, these established methods for salicylic acid provide a strong foundation for developing a robust UPLC protocol for this compound.

A typical HPLC/UPLC setup for analyzing dicarboxylic acids or salicylic acid derivatives would involve a C18 or a specialized organic acid column. nih.govlcms.cz Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, as the benzene (B151609) ring in the salicylic acid moieties acts as a strong chromophore. nih.govwaters.com

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Related Aromatic Acids

| Parameter | HPLC for Acetylsalicylic Acid and Salicylic Acid nih.gov | UPLC for Aspirin (B1665792) and Salicylic Acid nih.gov |

|---|---|---|

| Stationary Phase | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | C18 Acquity column |

| Mobile Phase | Orthophosphoric acid, acetonitrile, water (2:400:600 V/V/V) | Isocratic elution with a binary mixture |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 237 nm | UV detection |

| Column Temp. | 25 °C | Not specified |

| Run Time | 50 min | 3 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to its high polarity and low volatility, this compound cannot be directly analyzed by GC. jfda-online.com Therefore, a chemical derivatization step is necessary to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable ester or silyl (B83357) derivatives. jfda-online.comsigmaaldrich.com Common derivatization reagents for organic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogens with nonpolar groups. sigmaaldrich.comuran.ua

Research Findings: GC-MS analysis of organic acids, including succinic acid, often involves an esterification or silylation step. shimadzu.comresearchgate.net For instance, a method for analyzing bile acids by GC-MS used methylation for the carboxyl group and trimethylsilylation for the hydroxyl groups to ensure volatility. shimadzu.com Similarly, a GC-MS method for analyzing organic acids in spirits employed silylation after extraction. point32health.org Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column (e.g., DB-5MS) and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netcreative-proteomics.com

Headspace analysis is a specific GC sample introduction technique used for analyzing volatile organic compounds (VOCs) in solid or liquid samples. It is generally not suitable for non-volatile compounds like this compound itself but could be used to analyze volatile impurities or degradation products in a sample matrix.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent examples.

LC-MS: This technique combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. LC-MS is particularly well-suited for analyzing compounds like this compound as it does not require the analyte to be volatile. The compound is separated by LC and then introduced into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. nih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment the parent ion to produce a characteristic fragmentation pattern, which is invaluable for definitive structural confirmation and quantification in complex matrices. nih.govkcl.ac.uksjsu.edu

Research Findings: LC-MS/MS methods are widely used for the quantitative analysis of organic acids, including succinic acid, in various biological samples. nih.govkcl.ac.uk For example, a validated LC-MS/MS method for succinic acid quantification in serum and urine utilized a C18 column and ESI in negative ion mode. kcl.ac.uk A study on common bean metabolomics tentatively identified this compound using an LC-MS-based approach, highlighting the utility of this technique for discovering and identifying such compounds in complex biological extracts. kcl.ac.uk

GC-MS: As mentioned, GC-MS is used for volatile compounds or those that can be made volatile through derivatization. jfda-online.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which can be compared against spectral libraries for identification. researchgate.net For succinic acid, GC-MS analysis after derivatization with reagents like BSTFA has been optimized for quantification in biological samples. uran.ua

Table 2: Mass Spectrometry Parameters for Analysis of Related Organic Acids

| Parameter | LC-MS/MS for Succinic Acid kcl.ac.uk | GC-MS for Derivatized Succinic Acid researchgate.net |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electron Ionization (EI) |

| MS Analyzer | Triple Quadrupole (TQ) | Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |

| Internal Standard | 13C4 succinic acid | Not specified, but common for quantitative analysis |

| Key Transitions/Ions | Specific parent/daughter ion pairs for succinate (B1194679) | Characteristic m/z fragments of the silylated derivative |

Gas Chromatography (GC) and Headspace Analysis

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are used to probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure and purity.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for quantitative analysis and for providing information about conjugated systems within a molecule. matanginicollege.ac.in The salicylic acid components of this compound contain a benzene ring conjugated with a carboxylic acid, which acts as a chromophore, a group that absorbs light in the UV region. libretexts.org

Research Findings: The UV spectrum of salicylic acid typically shows absorption maxima (λmax) around 230-235 nm and 295-305 nm. asianpubs.orgdrugbank.com The exact position and intensity of these bands can be influenced by the solvent and the substitution on the aromatic ring. up.ac.za For this compound, the ester linkage at the phenolic hydroxyl group of salicylic acid would likely cause a shift in the absorption bands compared to free salicylic acid. This is because the ester group acts as an auxochrome, a substituent that can modify the absorption characteristics of a chromophore. matanginicollege.ac.in By measuring the absorbance at a specific wavelength (usually λmax), and using a calibration curve, the concentration of this compound in a solution can be determined, provided there are no interfering substances that absorb at the same wavelength. sielc.com

Table 3: Typical UV Absorption Maxima for Salicylic Acid

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|---|

| Salicylic Acid | Not Specified | ~231 | ~296 | asianpubs.org |

| Salicylic Acid | Methanol | Not specified | 294 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of a compound. It is based on the absorption of radiofrequency waves by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field. The resulting spectrum provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Research Findings: A complete NMR analysis of this compound would involve ¹H NMR and ¹³C NMR spectroscopy.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the two salicylic acid rings and the methylene (B1212753) (-CH₂-) protons of the succinic acid linker. The chemical shifts (δ) of the aromatic protons would typically appear in the range of 7.0-8.5 ppm. The four protons of the succinyl group (-OOC-CH₂-CH₂-COO-) would likely appear as a singlet or a more complex pattern around 2.5-3.0 ppm. The acidic protons of the carboxylic acid groups would be highly deshielded, appearing far downfield (>10 ppm), and their signal might be broad or exchangeable with deuterium (B1214612) when using deuterated solvents like D₂O. researchgate.net

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ester and carboxylic acid groups (δ ~165-175 ppm), the aromatic carbons (δ ~110-160 ppm), and the methylene carbons of the succinyl chain (δ ~25-35 ppm). researchgate.netunesp.br Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the ester linkages between the succinic acid and salicylic acid moieties. sjsu.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale/Comparison |

|---|---|---|---|

| Salicyl Aromatic Protons | ¹H | 7.0 - 8.5 | Typical range for substituted benzene rings. researchgate.net |

| Succinyl Methylene Protons (-CH₂-) | ¹H | 2.5 - 3.0 | Similar to succinate esters. |

| Carboxylic Acid Protons (-COOH) | ¹H | >10 | Highly deshielded acidic proton. researchgate.net |

| Carboxylic/Ester Carbonyls (C=O) | ¹³C | 165 - 175 | Typical range for acid and ester carbonyls. libretexts.orgunesp.br |

| Salicyl Aromatic Carbons | ¹³C | 110 - 160 | Typical range for substituted benzene rings. unesp.br |

| Succinyl Methylene Carbons (-CH₂-) | ¹³C | 25 - 35 | Similar to succinate esters. shimadzu.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the structural elucidation of molecules. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption is recorded as a spectrum, which serves as a unique "fingerprint" for the molecule, revealing the presence of various functional groups.

In the context of this compound, IR spectroscopy is instrumental in confirming its molecular structure, which is characterized by carboxylic acid, ester, and aromatic functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the stretching and bending vibrations of the bonds within these groups.

The presence of the carboxylic acid groups (-COOH) is typically identified by a very broad O-H stretching band that appears in the region of 2500-3300 cm⁻¹. acs.orgnih.govacs.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. nih.govacs.org Additionally, a strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. acs.org

The ester functional group (-COO-), which links the succinic acid and salicylic acid parts of the molecule, also gives rise to distinct IR absorptions. A strong C=O stretching band for the ester is anticipated in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group typically produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. electrochemsci.org

The aromatic rings originating from the salicylic acid moieties will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the aromatic ring.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Ester | C=O stretch | 1735-1750 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| Alkane (succinyl) | C-H stretch | 2850-2960 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Ester/Carboxylic Acid | C-O stretch | 1000-1300 | Strong |

Electrochemical and Other Advanced Detection Approaches

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to a specific ion in a solution. The core of an ISE is a membrane that is designed to have a high affinity for the target ion. When the electrode is immersed in a sample solution, an electrochemical potential develops across the membrane that is proportional to the logarithm of the activity of the target ion. This potential is measured against a stable reference electrode.

While specific research on ion-selective electrodes for the direct determination of this compound is not widely documented, extensive studies have been conducted on ISEs for salicylate (B1505791), the anionic form of salicylic acid. nih.govelectrochemsci.orgrsc.orgresearchgate.netscielo.brwisdomlib.orgumich.eduresearchgate.netacs.org These electrodes can, in principle, be adapted for the analysis of this compound, particularly after hydrolysis to salicylic acid. The operational principle involves the selective binding of the salicylate anion to an ionophore incorporated within a polymeric membrane, typically made of polyvinyl chloride (PVC).

Various ionophores have been investigated for salicylate-selective electrodes, including metal-organic complexes and quaternary ammonium (B1175870) salts. nih.govacs.org The performance of these electrodes is characterized by their linear range, detection limit, Nernstian slope, response time, and selectivity over other interfering ions. For instance, a salicylate-selective liquid membrane electrode using a nitron-salicylate ion-pair complex demonstrated a near-Nernstian response in the concentration range of 10⁻¹ to 10⁻⁴ M with negligible interference from many other anions. rsc.org Another study reported the use of a tubular salicylate-selective electrode for the automated determination of acetylsalicylic acid after online hydrolysis, showcasing the potential for process analysis. nih.gov

The table below summarizes the performance characteristics of some reported salicylate-selective electrodes, which could serve as a benchmark for the development of an analytical method for this compound.

| Ionophore/Active Material | Linear Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | pH Range | Reference |

| Nitron-salicylate ion-pair | 10⁻¹ - 10⁻⁴ | - | Near-Nernstian | 4.5 - 9.5 | rsc.org |

| Tetraoctylammonium salicylate | 0.05 - 10 x 10⁻³ | 0.05 x 10⁻³ | 56.0 | - | nih.gov |

| Zinc(II) acetylacetonate | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 5.0 x 10⁻⁶ | -59.6 | - | scielo.br |

| Zinc aluminium layered double hydroxides | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 3.9 x 10⁻⁶ | 58.8 | 4.0 - 12.0 | electrochemsci.org |

| Chromium(III) tetraphenylporphyrin (B126558) chloride | 10⁻⁶ - 10⁻¹ | Micromolar | Near-Nernstian | 3 - 9 | acs.org |

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow capillary filled with an electrolyte solution. The speed and efficiency of CE make it a valuable tool for the analysis of complex mixtures, including pharmaceuticals and related substances.

While direct applications of capillary electrophoresis for the analysis of this compound are not extensively reported in the literature, methods developed for acetylsalicylic acid and salicylic acid can be readily adapted. nih.govniscpr.res.insemanticscholar.org Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of both neutral and charged species. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase.

For the analysis of acetylsalicylic acid and its impurities, including salicylic acid, a baseline separation has been achieved using a buffer system containing sodium tetraborate, boric acid, and sodium dodecyl sulphate (SDS) as the micellar agent. niscpr.res.insemanticscholar.org The separation mechanism relies on the differential partitioning of the analytes between the aqueous buffer and the hydrophobic core of the micelles. Detection is typically performed using UV absorbance. Given the structural similarities, a similar MEKC method could be optimized for the separation and quantification of this compound and its potential impurities or degradation products.

Key parameters that would require optimization for a this compound assay include the buffer pH, surfactant concentration, applied voltage, and capillary temperature to achieve the desired resolution and analysis time.

The table below presents typical experimental conditions used in the capillary electrophoresis of compounds related to this compound.

| Parameter | Condition | Reference |

| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) | niscpr.res.insemanticscholar.org |

| Buffer | 12.5 mM Sodium tetraborate, 15 mM Boric acid (pH 9.0) | niscpr.res.insemanticscholar.org |

| Surfactant | 50 mM Sodium Dodecyl Sulphate (SDS) | niscpr.res.insemanticscholar.org |

| Applied Voltage | +15 kV | niscpr.res.in |

| Capillary Temperature | 25 °C | niscpr.res.in |

| Detection | UV at 208 nm | niscpr.res.in |

| Internal Standard | Acetaminophen | niscpr.res.insemanticscholar.org |

Emerging Research Directions and Theoretical Applications of Succinyldisalicylic Acid

Role in Bioconjugation and Biomaterial Development

The bifunctional nature of succinyldisalicylic acid makes it a candidate for cross-linking and modifying biological molecules, leading to research in areas such as blood substitutes and drug delivery.

This compound has been investigated as a cross-linking reagent for hemoglobin, the oxygen-carrying protein in red blood cells. nih.govmdpi.comencyclopedia.pub As a type of "diaspirin," it is designed to acylate hemoglobin, specifically binding within the beta-cleft of the protein. nih.gov This binding induces a β-β cross-link, which stabilizes the hemoglobin tetramer. nih.gov The modification of hemoglobin is a key strategy in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes, aiming to overcome the side effects associated with the administration of "naked" or unmodified extracellular hemoglobin. mdpi.comencyclopedia.pubnih.gov

Research has demonstrated that this cross-linking has significant effects on hemoglobin's function. Key findings include:

Modified Oxygen Affinity: The oxygenation curves of hemoglobin modified by this compound and other diaspirins are strikingly altered, a critical factor in designing HBOCs that can efficiently load and unload oxygen in tissues. nih.gov

Sickle Hemoglobin Modification: In research models of sickle cell disease, these reagents have been shown to cause substantial changes in the minimum gelling concentration of sickle hemoglobin, which is the primary pathological event in the disease. nih.gov

Structural Specificity: The effectiveness of the cross-linking is dependent on the length and structure of the bridging group, with this compound being one of several "double-headed aspirins" constructed for this purpose. nih.gov

These properties highlight the potential of this compound and related compounds to enhance the specificity of hemoglobin modification for therapeutic and research purposes. nih.gov

Table 1: Research Findings on this compound as a Hemoglobin Modifier

| Research Area | Finding | Implication | Source(s) |

| Mechanism of Action | Acts as a "double-headed aspirin" that acylates and cross-links hemoglobin within the beta-cleft. | Provides a specific mechanism for stabilizing the hemoglobin tetramer. | nih.gov |

| HBOC Development | Used as a cross-linking/polymerization agent to stabilize hemoglobin for use in blood substitutes. | Aims to reduce the adverse effects of extracellular hemoglobin. | mdpi.comencyclopedia.pubresearchgate.net |

| Oxygen Transport | Modification significantly alters hemoglobin's oxygenation curves. | Crucial for developing HBOCs with appropriate oxygen-binding properties. | nih.gov |

| Sickle Cell Disease | Changes the minimum gelling concentration of sickle hemoglobin in research models. | Suggests a potential research avenue for interfering with the primary pathology of the disease. | nih.gov |

While this compound is not currently a component of established drug delivery systems, its inherent biological activities are a prerequisite for such applications. Advanced drug delivery systems are designed to improve the pharmacokinetics of a therapeutic molecule, ensuring it reaches its target site effectively. univie.ac.atnih.gov These systems can be passive, relying on properties of tumor tissue like the Enhanced Permeation and Retention (EPR) effect, or active, using ligands to bind to specific cellular receptors. researchgate.netmdpi.com

The potential of this compound in this area stems from its investigation as a bioactive compound. For instance, in-silico studies have evaluated its potential in treating metabolic diseases like diabetes. bioresscientia.comsemanticscholar.org Should these therapeutic properties be validated, this compound could be incorporated into various delivery platforms, such as polymeric nanoparticles or implants, to control its release and target it to specific tissues, thereby enhancing efficacy. univie.ac.atnih.gov

Applications as a Hemoglobin Modifier in Research

Exploration in Natural Product Chemistry and Biosynthesis

The discovery of this compound in natural sources has opened a new chapter in its scientific story, connecting synthetic chemistry with the metabolic diversity of the natural world.

This compound has been identified as a secondary metabolite in certain species of lichens, which are symbiotic organisms of fungi and algae or cyanobacteria. bioresscientia.commdpi.comnih.gov Lichens are known to produce a vast array of unique chemical compounds, many with interesting biological activities. oregonstate.edumdpi.com

The isolation and characterization of this compound from lichens typically involve:

Extraction: The lichen thallus is treated with a solvent, such as ethanol, to extract its secondary metabolites. bioresscientia.comnih.gov

Analysis and Identification: The resulting extract is then analyzed using advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in identifying this compound within complex lichen extracts. bioresscientia.comsemanticscholar.orgnih.gov